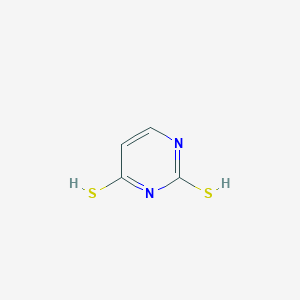

Dithiouracil

Description

Historical Context and Significance within Modified Nucleobases

The historical significance of modified nucleobases, including thiouracils, is deeply rooted in their discovery as components of natural nucleic acids, particularly transfer RNA (tRNA). While uracil (B121893), adenine, guanine (B1146940), and cytosine are the canonical bases, numerous post-transcriptional modifications exist in RNA molecules, enhancing their structural and functional diversity. nih.gov Thio-derivatives of pyrimidine (B1678525) bases, such as 2-thiouracil (B1096), 6-methyl-2-thiouracil, and 2-thiocytosine, are recognized as minor components of tRNA. ekb.eg These modifications can influence tRNA structure and function, including codon-anticodon interactions during protein synthesis. oup.comoup.com

Beyond their natural occurrence, modified nucleobases, including thiouracils, have garnered historical attention for their pharmacological properties. For instance, 2-thiouracil itself has historical relevance as an antithyroid preparation, used to inhibit thyroid activity by blocking the enzyme thyroid peroxidase. wikipedia.orgchemicalbook.com This early recognition of the biological impact of sulfur substitution in a nucleobase scaffold paved the way for broader investigations into the therapeutic potential of thiouracil derivatives. ekb.eg The understanding that the specific position of sulfur substitution is crucial for biological activity, as seen in the differing effects of 2-thiouracil and 4-thiouracil (B160184), further underscored the importance of these modified structures. mdpi.com

Academic Rationale for Investigating Dithiouracil (B10097) Analogues

The academic rationale for investigating this compound analogues in advanced chemical biology and medicinal chemistry research is multifaceted. Primarily, the introduction of sulfur atoms into the uracil scaffold imparts distinct electronic and structural properties compared to the canonical base. This modification can influence tautomeric equilibria, hydrogen bonding patterns, and stacking interactions, all of which are critical for interactions with biomolecules like proteins and nucleic acids. mdpi.comnih.govbibliotekanauki.pl

Research into this compound and its derivatives is driven by the potential to develop novel therapeutic agents with improved efficacy, reduced toxicity, or unique mechanisms of action. ijpbs.com The thiouracil scaffold serves as a versatile synthon for the synthesis of a wide range of biologically active compounds. ekb.eg Studies have explored the potential of thiouracil derivatives as antiviral, anticancer, antibacterial, and antifungal agents. ekb.egijpbs.commdpi.com

Furthermore, the photophysical properties of sulfur-substituted nucleobases, including this compound, make them valuable tools in chemical biology. mdpi.comacs.org These "thiobases" can exhibit strong absorption in the near-visible light range and increased photoreactivity, which can be exploited for applications such as photocrosslinking and phototherapeutic strategies targeting nucleic acids. rsc.orgacs.org The ability of this compound to efficiently generate reactive species upon photoexcitation highlights its potential in photodynamic approaches. rsc.org

Academic investigations also focus on understanding the fundamental interactions of this compound with nucleic acids. Studies using techniques like Density Functional Theory (DFT) calculations and NMR spectroscopy provide insights into how this compound and its derivatives affect the structure and stability of DNA and RNA duplexes, including their impact on base pairing and helical parameters. mdpi.comnih.govresearchgate.net The observation that thio-substitution can influence the deformation of the uracil ring and alter the dipole moment of nucleic acid microhelixes underscores the significance of these structural modifications in molecular recognition and function. nih.gov

The synthesis and characterization of metal complexes with this compound and its derivatives also represent a significant area of academic research. mdpi.comresearchgate.netpreprints.orgpreprints.org These studies aim to explore the coordination chemistry of this compound and evaluate the biological activities of the resulting complexes, which may differ significantly from the free ligand. mdpi.comresearchgate.netpreprints.org

Detailed Research Findings and Data

Research on this compound encompasses various experimental and computational approaches to understand its properties and potential applications.

Tautomerism and Structure:

Quantum chemical calculations have investigated the tautomeric forms of 2,4-dithiouracil, indicating that the dithion tautomer is the most stable, although other tautomers are close in energy. mdpi.compreprints.org X-ray diffraction studies have also contributed to determining the structure of 2,4-dithiouracil. mdpi.compreprints.org

Photophysical Properties:

Studies using Time-Resolved Photoelectron Spectroscopy (TRPES) have examined the photodynamics of 2,4-dithiouracil, revealing the effect of double thionation. mdpi.comresearchgate.net Photoexcitation of 2,4-dithiouracil can lead to efficient intersystem crossing to the triplet state, with a high triplet yield. rsc.orgacs.org This reactive triplet state can interact with nucleic acid bases. rsc.org

| Compound | Singlet Oxygen Generation Quantum Yield (ΦΔ) | Triplet Yield (ΦT) |

| 2,4-Dithiouracil | 0.49 ± 0.02 rsc.org | 0.90 ± 0.15 rsc.org |

| 4-Thiouracil | Relatively lower acs.org | - |

Interactions with Nucleic Acids:

Computational studies using DFT have explored the hydration of this compound and its impact on molecular structure. nih.gov Investigations into DNA:RNA hybrid microhelixes containing dithiouridine have shown that thio-substitution can slightly deform helical and backbone parameters and significantly increase the dipole moment of A-type microhelixes. nih.gov

Metal Complexation and Biological Activity:

Studies have focused on the synthesis and characterization of complexes formed between this compound and metal ions like Cu(II) and Au(III). mdpi.comresearchgate.netpreprints.orgpreprints.org These complexes have been evaluated for their biological activities, including antimicrobial effects. mdpi.comresearchgate.netpreprints.orgpreprints.org For example, a complex of 2,4-dithiouracil with Au(III) showed increased antimicrobial activity against certain bacterial strains compared to the free ligand. preprints.org

| Compound | Antimicrobial Activity (Example) | Notes |

| 2,4-Dithiouracil | Evaluated researchgate.netpreprints.org | Activity varies by microorganism preprints.org |

| 2,4-Dithiouracil-Au(III) Complex | Increased activity against certain bacteria preprints.org | Compared to free ligand preprints.org |

| 2,4-Dithiouracil-Cu(II) Complex | No significant improvement in inhibition for most tested microorganisms preprints.org | Compared to free ligand preprints.org |

Note: Specific activity data (e.g., IC50 values) for antimicrobial effects were mentioned in the source but not consistently provided in a format suitable for a general table without more context on the specific microorganisms and assay conditions. preprints.org

Structure

3D Structure

Properties

IUPAC Name |

1H-pyrimidine-2,4-dithione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2S2/c7-3-1-2-5-4(8)6-3/h1-2H,(H2,5,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEQIWKHCJWRNTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=S)NC1=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80173827 | |

| Record name | 2,4-Dithiopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80173827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2001-93-6 | |

| Record name | 2,4-Dithiouracil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2001-93-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dithiopyrimidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002001936 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dithiouracil | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42031 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Dithiopyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80173827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dithiouracil | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.268 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Derivatization of Dithiouracil

Established and Emerging Synthetic Routes for Dithiouracil (B10097) Nucleus.

The synthesis of the this compound nucleus primarily relies on cyclization reactions involving appropriate precursors. Established methods often utilize the reaction of thiourea (B124793) or its derivatives with compounds containing a three-carbon unit.

Cyclocondensation Reactions and Their Mechanistic Aspects.

Cyclocondensation reactions are a prominent approach for constructing the pyrimidine (B1678525) ring of this compound. A widely documented method involves the acid-mediated cyclocondensation of diethyl ethoxymethylenemalonate (DEMM) with thioureas. This reaction can proceed via one-step or two-step pathways, influenced by the specific reaction conditions .

The mechanism typically begins with a nucleophilic vinylic substitution (SNV) where the sulfur atom of the thiourea attacks the electrophilic β-carbon of DEMM, leading to the displacement of the ethoxy group. This step forms a tetrahedral intermediate. Under acidic conditions, protonation of the ethoxy group enhances its leaving group ability, facilitating the formation of this intermediate. Subsequent intramolecular cyclization occurs, often in situ in the one-step method, yielding the this compound derivative directly .

In the two-step approach, the intermediate, a thioureidomethylenemalonate, is isolated before the final cyclization. Heating this intermediate under stronger acidic conditions promotes the intramolecular cyclization through the nucleophilic attack of an amino group on a carbonyl carbon .

Another cyclocondensation route involves the reaction of thiourea with β-keto esters. For instance, the synthesis of 5,6-dimethyl-2-thiouracil (B179397) derivatives can be achieved by reacting thiourea with a β-keto ester containing methyl groups at the relevant positions. The mechanism involves the nucleophilic attack of the thiourea's sulfur on the carbonyl carbon of the β-keto ester, followed by ring closure via intramolecular dehydration and subsequent aromatization through water elimination .

Thio-Ureide Cyclization Protocols.

Thio-ureide cyclization protocols represent another strategy for synthesizing the thiouracil system. This involves introducing thiourea residues into the structure of carbonyl compounds, followed by the cyclization of the resulting intermediate thio ureides ekb.eg. For example, 2-thiouracil (B1096) can be prepared by the condensation of the enol form of ethyl formyl acetate (B1210297) (as its sodium salt) with thiourea ekb.eg.

Systematic Synthesis of this compound Derivatives and Analogues.

The this compound scaffold provides multiple sites for functionalization, allowing for the systematic synthesis of a wide range of derivatives and analogues.

Regioselective Functionalization Strategies at Pyrimidine Ring Positions.

Regioselective functionalization of the this compound ring is crucial for synthesizing targeted derivatives. The pyrimidine ring contains nitrogen atoms (N1 and N3) and carbon atoms (C5 and C6) that can be selectively modified.

Strategies for regioselective functionalization often depend on the reaction conditions and the nature of the substituent being introduced. For instance, alkylation reactions can occur at the nitrogen atoms (N1 and N3) or potentially at the sulfur atoms, depending on the reagent and conditions ekb.eg. Halogenation, such as bromination, can occur at the C5 position of the ring, as demonstrated in the treatment of 6-amino-2-thiouracil (B86922) with bromine in acetic acid to yield 6-amino-5-bromo-2-thiouracil ekb.eg.

Regioselective synthesis of fused pyrimidine heterocycles involving thiouracil derivatives has also been reported. For example, the one-pot reaction of 6-ethylthiouracil with bromoacetic acid and an aldehyde can lead to the formation of thiazolopyrimidines dntb.gov.ua.

Michael-type addition reactions have also been explored for the regioselective functionalization of uracil (B121893) derivatives, which can be relevant to thiouracil chemistry. The regioselectivity of these additions can be influenced by substituents on the ring and the base used researchgate.net.

Design and Synthesis of Conformationally Restricted Analogues.

The design and synthesis of conformationally restricted analogues of nucleobases, including thiouracil derivatives, are important in medicinal chemistry and molecular biology. These analogues often feature modified sugar moieties or linkages that lock the molecule into a specific conformation, which can influence their biological activity and interaction with biomolecules like nucleic acids.

While direct examples focusing solely on conformationally restricted this compound analogues were not extensively detailed in the search results, the broader field of conformationally constrained nucleoside analogues provides relevant context acs.orgresearchgate.net. These syntheses often involve complex stereoselective routes to introduce rigid structural elements into the nucleoside scaffold acs.org. The incorporation of sulfur into these constrained systems, as seen in the synthesis of 4'-thio-oligonucleotides or 2-thiouridine (B16713) derivatives, highlights the potential for creating conformationally restricted this compound analogues with altered properties researchgate.nettandfonline.com.

Advanced Preparative Strategies for Metal Complexes of this compound.

This compound and its derivatives can act as ligands, forming metal complexes with various metal ions. Advanced preparative strategies for these complexes often involve controlled reaction conditions to achieve specific coordination geometries and compositions.

A general procedure for synthesizing metal complexes of 2,4-dithiouracil and its derivatives involves mixing aqueous solutions of the corresponding metal salts with the ligand dissolved in a suitable solvent like DMSO, often in the presence of an aqueous base like NaOH preprints.orgmdpi.comresearchgate.net. The metal-to-ligand-to-base molar ratio is a critical parameter, with a ratio of 1:4:2 being reported for the synthesis of Cu(II) and Au(III) complexes mdpi.comresearchgate.net.

The resulting non-charged complexes often precipitate out of the solution and are then isolated by filtration, washed, and dried mdpi.com. The coordination of the this compound ligand to the metal center can occur through the sulfur atoms, nitrogen atoms, or a combination thereof, depending on the metal ion and reaction conditions mdpi.commdpi.com. Studies have indicated that in some metal complexes, the ligand utilizes the N(3) and the C=S moieties for binding, and the ligand can be anionic when coordinating to divalent metals mdpi.com.

Metal complexes of this compound derivatives with metals such as Cu(II), Au(III), Rh(II), Ir(III), Pd(II), Pt(II), Co(II), Zn(II), Ni(II), Mn(II), Cd(II), Th(II), Ce(II), and Gd(II) have been synthesized and characterized mdpi.comresearchgate.netmdpi.comresearchgate.net. The structures of these complexes can vary, with examples including octahedral structures for coordination with rhodium or iridium, and square planar complexes with palladium and platinum mdpi.com. Spectroscopic techniques such as UV-Vis, IR, ATR, NMR (1H, 13C, DEPT-135, COSY, HMBC, HSQC), Raman spectroscopy, and atomic emission spectrometry (MP-AES, ICP-OES) are employed to determine the elemental composition and elucidate the structures of the synthesized metal complexes preprints.orgmdpi.comresearchgate.net.

Complexation with Transition Metal Ions (e.g., Au(III), Cu(II), Pd(II), Pt(II), Rh(II), Ir(III), Ga(III), Pb(II))

This compound has been shown to form complexes with a range of transition metal ions, exhibiting different coordination modes and resulting in complexes with varied geometries.

Gold(III) and Copper(II) Complexes: Novel Cu(II) and Au(III) complexes of 2,4-dithiouracil and its derivatives have been synthesized by mixing aqueous solutions of the corresponding metal salts with the ligand dissolved in DMSO and aqueous NaOH, typically using a metal-to-ligand-to-base molar ratio of 1:4:2. mdpi.compreprints.orgresearchgate.netresearchgate.netfao.org These complexes precipitate out and are characterized by techniques such as melting point analysis, MP-AES, ICP-OES, ATR, solution and solid-state NMR, and Raman spectroscopy. mdpi.compreprints.orgresearchgate.netresearchgate.netfao.org The interpretation of NMR data has been key in determining the possible types of ligands in the Au and Cu complexes. mdpi.compreprints.org In the case of the gold complex, the presence of uncoordinated 2,4-dithiouracil was observed in the 1H NMR spectra. mdpi.com HSQC correlations suggested the presence of tautomeric forms of 2,4-dithiouracil and 2-thiouracil that could participate as ligands, potentially involving deprotonated nitrogen atoms. mdpi.com For the copper complex, a possible structure involving bidentate coordination through sulfur and oxygen atoms has been suggested, similar to complexes with uracil, with the potential presence of water as a ligand in the inner coordination sphere. mdpi.compreprints.org

Palladium(II) and Platinum(II) Complexes: Complexes of this compound with Pd(II) and Pt(II) have been synthesized and characterized. mdpi.compreprints.orgresearchgate.netnus.edu.sg Their structures have been investigated using techniques such as UV-Vis and IR spectroscopy. mdpi.compreprints.orgresearchgate.net Coordination with palladium and platinum typically leads to the formation of square planar complexes. mdpi.compreprints.orgresearchgate.net The ligand in these complexes often utilizes the N(3) and the C=S moieties for binding, and for divalent metals like Pd(II) and Pt(II), the ligand is anionic. mdpi.compreprints.org Cis-dihalogeno complexes of Pt(II) and Pd(II) with 6-tert-butyl-2-thiouracil, a derivative, have also been synthesized, with IR and NMR spectroscopy used to establish the coordination mode, highlighting sulfur as a primary coordinating atom. researchgate.net

Rhodium(II) and Iridium(III) Complexes: The synthesis of Rh(II) and Ir(III) complexes with this compound has been reported. mdpi.compreprints.orgresearchgate.netnus.edu.sg Spectroscopic methods like UV-Vis and IR spectroscopy have been employed for structural determination. mdpi.compreprints.orgresearchgate.net In these complexes, the chelating ligands bind to rhodium or iridium by forming octahedral structures. mdpi.compreprints.orgresearchgate.net

Lead(II) Complexes: Gas-phase interactions between lead(II) ions and 2,4-dithiouracil have been investigated using mass spectrometry and theoretical calculations. researchgate.netacs.orgnih.gov The most abundant complexes observed are typically [Pb(thiouracil) - H]+. researchgate.netacs.orgnih.gov Studies suggest that sulfur is the preferred complexation site for lead(II), indicating a greater affinity of lead for sulfur. acs.org The most stable structures are preferentially bidentate. acs.org Natural population analysis suggests a charge transfer from the ligand to the metal, with a more pronounced covalent character for sulfur compared to oxygen in these interactions. acs.org

Information on the complexation of this compound specifically with Gallium(III) was not prominently found in the provided search results. The results primarily focused on other transition metals and main group metals like Lead and Cadmium/Mercury (mentioned in the context of thiouracil derivatives).

Here is a summary of the complexation characteristics of this compound with some transition metal ions:

| Metal Ion | Proposed Geometry | Coordination Mode(s) Suggested | Characterization Techniques Used | References |

| Au(III) | Not explicitly stated | Monodentate (S and/or O), Bidentate (deprotonated N and S) | MP-AES, ICP-OES, ATR, 1H NMR, 13C NMR, HSQC, Raman spectroscopy | mdpi.compreprints.orgresearchgate.netresearchgate.netfao.org |

| Cu(II) | Possible tetrahedral/square planar or octahedral | Bidentate (N3 and S2), Monodentate (S and/or O) | MP-AES, ICP-OES, ATR, 1H NMR, 13C NMR, HSQC, Raman spectroscopy | mdpi.compreprints.orgresearchgate.netresearchgate.netfao.orgmdpi.comcapes.gov.br |

| Pd(II) | Square planar | Bidentate (N3 and C=S), Bidentate (N1 and S2), Monodentate (S) | UV-Vis, IR, NMR, MP-AES, ICP-OES, ATR, 1H NMR, 13C NMR, Raman spectroscopy | mdpi.compreprints.orgresearchgate.netnus.edu.sgresearchgate.netmdpi.comencyclopedia.pub |

| Pt(II) | Square planar | Bidentate (N3 and C=S), Bidentate (N1 and S2) | UV-Vis, IR, NMR | mdpi.compreprints.orgresearchgate.netnus.edu.sgresearchgate.net |

| Rh(II) | Octahedral | Chelating (N3 and C=S) | UV-Vis, IR | mdpi.compreprints.orgresearchgate.netnus.edu.sg |

| Ir(III) | Octahedral | Chelating (N3 and C=S) | UV-Vis, IR | mdpi.compreprints.orgresearchgate.netnus.edu.sg |

| Pb(II) | Preferentially bidentate | Bidentate (likely involving sulfur) | Mass Spectrometry, Theoretical calculations | researchgate.netacs.orgnih.gov |

Chelation Chemistry and Ligand Design Principles for this compound Complexes

This compound acts as a chelating ligand, capable of binding to metal ions through multiple donor atoms. The presence of nitrogen atoms at positions 1 and 3 and sulfur atoms at positions 2 and 4 in the pyrimidine ring provides several potential coordination sites. mdpi.compreprints.orgmdpi.com

Studies on this compound and its derivatives indicate various coordination modes, including monodentate binding through a sulfur atom (e.g., with Cu(I), Au(I), Pt(IV)) or forming a bidentate chelate. mdpi.compreprints.org A common bidentate coordination mode involves the nitrogen atom at the third position (N3) and the sulfur atom at the second position (S2). mdpi.compreprints.orgmdpi.com This N3 and S2 bidentate chelation has been observed in complexes with metal ions such as Cu(II), Cd(II), Hg(II), Pd(II), Pt(II), Pt(IV), Rh(III), and Ir(III). mdpi.compreprints.org

Ligand design principles for this compound complexes leverage these potential coordination sites. The ability of this compound to exist in different tautomeric forms also influences its coordination behavior. mdpi.compreprints.org The dithion tautomer of 2,4-dithiouracil is considered to have the lowest energy. mdpi.compreprints.org The deprotonation of nitrogen atoms, particularly at positions 1 and 3, can also play a role in the coordination to metal ions, leading to anionic ligands. mdpi.compreprints.org

The specific metal ion and its oxidation state, as well as the reaction conditions (such as pH and the presence of other ligands), influence the preferred coordination mode and the resulting complex structure. For instance, while bidentate N3,S2 chelation is common for several metal ions, monodentate coordination through sulfur or oxygen atoms has also been observed in certain complexes. mdpi.compreprints.orgmdpi.com The formation of polymeric complexes in the solid state has also been suggested for some this compound complexes, which can impact their solubility. mdpi.comencyclopedia.pub

The study of this compound complexation contributes to the broader understanding of coordination chemistry with sulfur-containing ligands and heterocyclic compounds. This knowledge is valuable for the rational design of metal-based compounds with tailored properties.

Advanced Spectroscopic and Crystallographic Elucidation of Dithiouracil Structures

Single-Crystal X-ray Diffraction Analysis of Dithiouracil (B10097) and its Derivatives.

Single-crystal X-ray diffraction (SC-XRD) is a powerful technique that provides detailed three-dimensional structural information about crystalline compounds, including precise bond lengths, bond angles, and molecular conformation unl.pt. The crystal structure of 2,4-dithiouracil was determined as early as 1967 researchgate.net. SC-XRD analysis has been applied to study the structures of 2,4-dithiouracil itself and various derivatives, including metal complexes researchgate.netmdpi.comcdnsciencepub.compreprints.orgencyclopedia.pubmdpi.comrsc.org.

Studies have shown that 2,4-dithiouracil in the solid state exists primarily in the lactam-thione form cdnsciencepub.comrruff.info. Analysis of the crystal structure of 2-thiouracil (B1096), a related compound, revealed it crystallizes in the triclinic space group P\overline{1} with specific unit cell parameters (a = 4.2859(7) Å, b = 6.036(1) Å, c = 10.6563(5) Å, α = 73.35(1)°, β = 83.81(1)°, γ = 89.11(2)°) rruff.info. While specific unit cell parameters for 2,4-dithiouracil from recent studies were not explicitly found in the search results, the early determination confirms its amenability to this technique researchgate.net.

SC-XRD is also vital for characterizing the structures of this compound derivatives, such as metal complexes. For instance, the crystal structure of a zinc complex with 6-amino-2-thiouracil (B86922), [Zn(HATU)₂(H₂O)] · 2H₂O, revealed a five-coordinated zinc atom bound to a water molecule and two ligand molecules through the sulfur atom and the N1 atom, forming a four-membered chelate ring cdnsciencepub.comencyclopedia.pubcdnsciencepub.com. Another study on copper(I) complexes with 2,4-dithiouracil and a phosphine (B1218219) ligand established the molecular structures by SC-XRD, showing a distorted tetrahedral geometry around the copper center researchgate.net. These examples highlight the utility of SC-XRD in determining the coordination modes and geometries in metal complexes involving this compound derivatives.

Characterization of Molecular Packing and Intermolecular Interactions.

Beyond individual molecular geometry, SC-XRD provides crucial insights into how molecules arrange themselves in the crystal lattice (molecular packing) and the non-covalent forces that stabilize the structure (intermolecular interactions) unl.pt. These interactions include hydrogen bonds, π-π stacking, and van der Waals forces.

In the crystal structure of 2-thiouracil, intermolecular hydrogen bonding involving sulfur and oxygen atoms leads to the formation of infinite ribbons that stack in a layer structure rruff.info. The vertical distance between successive layers was found to be approximately 3.48 Å rruff.info.

For 2,4-dithiouracil, analysis of crystal packing motifs using techniques like Hirshfeld surface fingerprint plots has shown a complex 3D network stabilized by N–H···S and C–H···S contacts acs.org. This is in contrast to many other uracil (B121893) derivatives which tend to form hydrogen-bonded layers stabilized by π-stacking interactions acs.org. The presence of sulfur atoms significantly influences the intermolecular interactions and crystal architecture compared to oxygen analogs acs.org.

Studies on derivatives, such as pyrimidine-5-carbonitrile derivatives, have also utilized Hirshfeld surface analysis and 2D-fingerprint plots to qualitatively assess intermolecular interactions, including hydrogen and chalcogen bonds, and understand their contribution to crystal packing rsc.org. This demonstrates the general applicability of these analytical methods in characterizing the solid-state behavior of pyrimidine (B1678525) derivatives like this compound.

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment.

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique used to determine the structure and dynamics of molecules in solution and solid states. For this compound and its derivatives, NMR provides information on the chemical environment of individual nuclei, aiding in the assignment of resonances and confirmation of molecular structure uni.luresearchgate.netresearchgate.netresearchgate.nettandfonline.comukzn.ac.zaresearchgate.net.

High-Resolution Proton (¹H) NMR Spectroscopy and Chemical Shift Analysis.

High-resolution ¹H NMR spectroscopy is fundamental for identifying different types of protons in a molecule based on their chemical shifts (δ) and spin-spin coupling patterns. For 2,4-dithiouracil in DMSO-d₆ solution, the ¹H NMR spectrum typically shows signals corresponding to the protons attached to the ring carbons and the NH protons mdpi.compreprints.org.

Specific ¹H NMR data for 2,4-dithiouracil in DMSO-d₆ includes two singlets at 12.90 ppm and 13.64 ppm, assigned to the protons of the NH groups (H-1 and H-3) mdpi.com. The protons at positions 5 and 6 on the pyrimidine ring appear as doublets at 6.50 ppm (H-5) and 7.27 ppm (H-6) mdpi.com. The coupling between H-5 and H-6 is a characteristic feature observed in the ¹H NMR spectrum mdpi.com.

Analysis of chemical shifts in ¹H NMR can also provide insights into the electronic structure and potential tautomeric forms. For instance, differences in H5–H6 coupling constants between uracil, 2-thiouracil, 4-thiouracil (B160184), and 2,4-dithiouracil have been observed, suggesting variations in bond order and contributions from zwitterionic resonance forms upon thionation nih.gov.

Carbon (¹³C) NMR and Distortionless Enhancement by Polarization Transfer (DEPT-135) Spectroscopy.

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Broadband-decoupled ¹³C NMR spectra show a signal for each unique carbon atom libretexts.org. DEPT-135 is a specific ¹³C NMR experiment that helps determine the number of hydrogen atoms attached to each carbon libretexts.org. In a DEPT-135 spectrum, CH and CH₃ carbons appear as positive signals, CH₂ carbons appear as negative signals (below the baseline), and quaternary carbons are typically absent libretexts.org.

The combination of standard ¹³C NMR and DEPT-135 is crucial for assigning carbon resonances in this compound and its derivatives researchgate.netresearchgate.netmdpi.compreprints.org. For 2,4-dithiouracil, ¹³C NMR data, often obtained in conjunction with DEPT-135, is used to assign the chemical shifts of the ring carbons (C2, C4, C5, and C6) researchgate.netmdpi.compreprints.org. While specific chemical shift values for all carbons of 2,4-dithiouracil from the search results are not presented in a single table, studies mention using ¹³C NMR and DEPT-135 for its structural verification and for aiding the interpretation of NMR data for its metal complexes researchgate.netresearchgate.netmdpi.compreprints.org.

For derivatives like alkoxycarbonylalkylated 6-amino-2-thiouracil, ¹³C NMR and DEPT-135 spectra have been used to confirm the substitution position by analyzing the chemical shifts of methylene (B1212753) and methine carbons tandfonline.com.

Multidimensional NMR Techniques (e.g., ¹H-¹H COSY, HMBC, HSQC) for Elucidating Connectivity.

Multidimensional NMR techniques are essential for establishing through-bond and through-space correlations between nuclei, which is vital for confirming structural assignments and elucidating complex molecular structures princeton.eduepfl.chyoutube.com.

¹H-¹H COSY (COrrelated SpectroscopY): This 2D NMR experiment reveals correlations between protons that are coupled to each other through typically two or three bonds princeton.eduepfl.chyoutube.com. For 2,4-dithiouracil, a ¹H-¹H COSY spectrum shows a correlation between the H-5 and H-6 protons, confirming their connectivity within the ring system mdpi.com. COSY is routinely used in the structural characterization of this compound derivatives researchgate.netresearchgate.netresearchgate.netpreprints.org.

HSQC (Heteronuclear Single Quantum Coherence): This 2D NMR technique shows correlations between directly bonded protons and heteronuclei, most commonly ¹³C princeton.eduepfl.chyoutube.com. It is used to assign carbon signals based on the known assignments of the directly attached protons epfl.ch. For 2,4-dithiouracil, HSQC experiments help correlate the H-5 and H-6 proton signals with their corresponding C-5 and C-6 carbon signals mdpi.com. The absence of HSQC correlations for the NH protons confirms they are not directly bonded to carbon atoms mdpi.com. HSQC is a standard tool for analyzing this compound and its complexes researchgate.netresearchgate.netukzn.ac.zapreprints.org.

HMBC (Heteronuclear Multiple Bond Correlation): This 2D NMR experiment reveals correlations between protons and heteronuclei over longer ranges, typically two to four bonds princeton.eduepfl.chyoutube.com. HMBC is particularly useful for identifying quaternary carbons and establishing connectivity across multiple bonds, providing crucial information for confirming the molecular framework epfl.ch. HMBC data for 2,4-dithiouracil aids in the comprehensive assignment of both proton and carbon resonances by showing correlations between protons and carbons that are not directly bonded researchgate.netresearchgate.netmdpi.compreprints.org. HMBC experiments are also vital for the structural assignment of this compound derivatives by confirming the positions of substituents tandfonline.com.

These multidimensional NMR techniques, used in combination, provide a powerful approach for the unambiguous assignment of NMR signals and confirmation of the molecular structure of this compound and its derivatives.

Solid-State NMR Spectroscopy for Non-Crystalline Forms.

While solution NMR is suitable for soluble compounds, solid-state NMR (SS-NMR) is essential for characterizing the structure and dynamics of non-crystalline forms or compounds that are insoluble in common solvents researchgate.net. SS-NMR can provide information about the local environment of nuclei in the solid state, including details about molecular packing and polymorphism researchgate.netresearchgate.net.

Solid-state ¹³C NMR, often using techniques like Cross-Polarization Magic Angle Spinning (CP MAS), has been applied to study this compound and its complexes researchgate.netmdpi.compreprints.orgresearchgate.net. SS-NMR spectra can confirm the presence of the ligand in metal complexes and provide insights into the coordination environment researchgate.netmdpi.compreprints.org. For example, solid-state ¹³C CP MAS NMR spectra of gold and copper complexes with 2,4-dithiouracil and its derivatives have been used to confirm the presence of this compound in the coordination sphere mdpi.compreprints.org. SS-NMR has also been used to differentiate between solid-state forms of compounds, even when their solution NMR spectra are identical researchgate.net.

SS-NMR studies on complexes of 2,4-dithiouracil with metals like cadmium and mercury have provided information about the bonding of the ligand to the metal center in the solid state researchgate.net.

Data Tables:

Here is a summary of key ¹H NMR data for 2,4-dithiouracil in DMSO-d₆ mentioned in the text:

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| NH (H-1) | 12.90 | Singlet | NH proton at position 1 |

| NH (H-3) | 13.64 | Singlet | NH proton at position 3 |

| H-5 | 6.50 | Doublet | Proton at position 5 |

| H-6 | 7.27 | Doublet | Proton at position 6 |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Signatures. Infrared (IR) and Raman spectroscopy are valuable tools for probing the vibrational modes of molecules, providing insights into their functional groups and overall structure. Studies on 2,4-dithiouracil (DTU) have utilized both techniques to analyze its vibrational signatures in solid form at room temperature.nih.govThese experimental spectra are often complemented by theoretical calculations, such as Density Functional Theory (DFT), to assign observed bands to specific molecular vibrations.nih.gov

Analysis of Characteristic Stretching and Bending Modes. Vibrational spectroscopy allows for the identification of characteristic stretching and bending modes within the this compound molecule. For 2,4-DTU, bands in the Raman and Attenuated Total Reflection (ATR) spectra have been observed at approximately 3080 cm⁻¹, attributed to ν(C-H) stretching vibrations.mdpi.comAdditional bands and shoulders in this region, around 3096-3097 cm⁻¹, have also been noted.mdpi.comThe ν(C=C) stretching vibrations in 2,4-DTU are typically observed in the range of 1547-1565 cm⁻¹ in Raman and ATR spectra.mdpi.comIndications for the presence of a C=S bond in 2,4-DTU have been found through Raman and ATR bands in the 1252–1254 cm⁻¹ range.mdpi.comTheoretical calculations have also been employed to compute fundamental vibrational frequencies and their corresponding IR intensities and Raman activities for neutral 2,4-dithiouracil, as well as its cation and anion forms.nih.gov

Table 1 summarizes some characteristic vibrational bands observed for 2,4-dithiouracil:

| Spectroscopy Method | Vibration Mode | Approximate Wavenumber (cm⁻¹) | Reference |

| Raman, ATR | ν(C-H) stretching | 3080, 3097 (Raman), 3096 (ATR shoulder) | mdpi.com |

| Raman, ATR | ν(C=C) stretching | 1547, 1565 | mdpi.com |

| Raman, ATR | ν(C=S) stretching | 1252–1254 | mdpi.com |

Analysis of the vibrational spectra, particularly when combined with theoretical calculations, can also provide information about the effects of ionization on the molecule's structure and bonding. For instance, upon anionic radicalization of DTU, the C5-C6 bond length increases, suggesting a loss of double bond character, while the C4-C5 bond length decreases. nih.gov Changes in NH stretching and bending modes have also been observed upon ionization. nih.gov

Advanced Elemental and Spectrometric Techniques for Complex Characterization. Elemental analysis and various spectrometric techniques are crucial for confirming the composition and structure of this compound, particularly when it is involved in complex formation.

Microwave Plasma Atomic Emission Spectrometry (MP-AES). Microwave Plasma Atomic Emission Spectrometry (MP-AES) is an elemental analysis technique used to determine the concentration of specific elements in a sample. This method has been applied in studies involving 2,4-dithiouracil, particularly in the characterization of its metal complexes.mdpi.comresearcher.lifefao.orgFor example, MP-AES has been utilized to determine the content of metals such as copper (Cu) and gold (Au) in complexes formed with 2,4-dithiouracil.mdpi.comresearcher.lifefao.orgThis technique, alongside others like Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) for sulfur determination, provides essential analytical data to support the proposed compositions and structures of these complexes.mdpi.comfao.org

Table 2 shows elemental analysis data for metal ions and sulfur in metal complexes with 2,4-dithiouracil, as determined by MP-AES and ICP-OES:

| Complex | Element | Method | Found (%) |

| Au complex with 2,4-DTu | Au | MP-AES | Data not explicitly provided in snippets for the complex itself, but method is mentioned for Au determination. mdpi.comfao.org |

| Cu complex with 2,4-DTu | Cu | MP-AES | Data not explicitly provided in snippets for the complex itself, but method is mentioned for Cu determination. mdpi.comfao.org |

| Metal complexes with 2,4-DTu | S | ICP-OES | Data not explicitly provided in snippets for the complex itself, but method is mentioned for S determination. mdpi.comfao.org |

Note: Specific percentage values for elemental composition of the complexes were not consistently available in the provided search snippets, only the methods used for determination.

Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES)

Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES), also known as ICP-Atomic Emission Spectroscopy, is a powerful elemental analysis technique widely used for determining the elemental content of various samples thermofisher.com. The technique involves introducing a sample into a high-temperature plasma, typically generated from argon gas thermofisher.com. Within the plasma, the elements in the sample are excited and subsequently emit light at characteristic wavelengths as they return to lower energy states thermofisher.comdrawellanalytical.com. The intensity of the emitted light is proportional to the concentration of the element in the sample, allowing for quantitative analysis thermofisher.com.

ICP-OES is applicable to a range of sample types, including aqueous and organic liquids, as well as solids, although appropriate sample preparation is required to convert them into a form suitable for introduction into the instrument thermofisher.comthermofisher.com. Compared to techniques like ICP-Mass Spectrometry (ICP-MS), ICP-OES generally offers a wider linear dynamic range and higher tolerance to complex matrices and total dissolved solids thermofisher.comspectroscopyonline.com.

In the context of this compound, ICP-OES has been employed, particularly in the study of its metal complexes. Research investigating the complexation activity of 2,4-dithiouracil with metals such as gold(III) and copper(II) utilized ICP-OES for elemental analysis mdpi.compreprints.orgpreprints.orgresearchgate.net. Specifically, ICP-OES was used to determine the sulfur content in these newly formed complexes, providing essential data for confirming their composition and aiding in structure elucidation preprints.orgpreprints.orgresearchgate.net. The ability of ICP-OES to accurately quantify sulfur content is particularly valuable for sulfur-containing compounds like this compound.

While specific emission wavelengths or detailed quantitative data for this compound itself from ICP-OES analyses were not extensively detailed in the reviewed literature, the application of the technique to its metal complexes highlights its utility in verifying elemental composition, which is a fundamental aspect of structural characterization. The method complements other spectroscopic techniques by providing definitive information on the elemental makeup of the sample preprints.orgresearchgate.net.

Electrospray Ionization Mass Spectrometry (ESI-MS) in Gas-Phase Studies

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique widely used in mass spectrometry to produce ions from molecules in solution, particularly macromolecules, with minimal fragmentation wikipedia.org. A significant advantage of ESI is its ability to transfer noncovalent complexes from the liquid phase into the gas phase, allowing for the study of solution-phase interactions wikipedia.org.

Gas-phase studies utilizing ESI-MS have provided valuable insights into the behavior and interactions of this compound. A notable study investigated the gas-phase interactions between lead(II) ions and thiouracil nucleobases, including 2,4-dithiouracil, using a combination of mass spectrometry and theoretical calculations acs.orgnih.gov. ESI-MS was employed to observe the formation of complexes in the gas phase, such as [Pb(thiouracil) - H]+ acs.orgnih.gov.

Tandem mass spectrometry (MS/MS) experiments were then performed on these observed complexes to study their fragmentation patterns acs.orgnih.gov. These fragmentation studies are crucial for obtaining structural information. The study found that cationization by the metal (lead in this case) allowed for the unambiguous characterization of the sulfur position in the thiouracil isomers, with certain fragment ions being specific to each isomer acs.orgnih.gov. New fragmentation channels, such as the elimination of PbS or the total reduction of the metal, were observed compared to the fragmentation of uracil acs.orgnih.gov.

Theoretical calculations performed in conjunction with the ESI-MS experiments indicated that sulfur is the preferred complexation site for lead(II) ions, suggesting a greater affinity of lead for sulfur acs.org. The most stable structures were found to be preferentially bidentate acs.org. Natural population analysis suggested a charge transfer from the nucleobase to the metal, with a more pronounced covalent character for sulfur compared to oxygen acs.org.

These gas-phase ESI-MS studies demonstrate the technique's capability to not only detect and identify complexes involving this compound but also to probe their structure and fragmentation pathways in the absence of solvent effects, providing fundamental insights into intrinsic molecular properties and interactions. While the efficiency of ESI for small molecules like this compound can vary depending on factors such as structure, solvent, and instrumental parameters, its application in gas-phase interaction studies has proven effective wikipedia.org. Coupling ESI with tandem MS enhances its capability to provide detailed structural information wikipedia.orgspectroscopyonline.com.

Computational and Quantum Chemical Investigations of Dithiouracil Systems

Theoretical Elucidation of Tautomeric Equilibria and Stability

Dithiouracil (B10097) can exist in various tautomeric forms due to the migration of protons. Theoretical studies, particularly using Density Functional Theory (DFT), have been crucial in determining the relative stabilities of these tautomers and understanding the factors that govern their equilibrium. Six tautomers of 2,4-dithiouracil have been investigated using quantum chemical calculations. mdpi.com The dithion tautomer was found to have the lowest energy. mdpi.com The energy difference with the second most stable tautomer (dithiol 2) was reported as 28 kJ/mol. mdpi.com

Density Functional Theory (DFT) Studies on Tautomer Relative Energies

DFT calculations are a primary tool for evaluating the relative energies of different tautomers. These studies involve optimizing the geometry of each possible tautomer and calculating their total energies. The tautomer with the lowest energy is considered the most stable. Studies on related thiouracil compounds, such as 2-thiouracil (B1096), have shown that DFT calculations using methods like B3LYP with various basis sets (e.g., 6-311++G(d,p)) can effectively determine relative energies and predict the most stable tautomeric forms in both gas phase and solution. journalcsij.comcapes.gov.br For 2-thiouracil, the oxo-thione form was consistently found to be the most stable tautomer in both phases according to B3LYP/6-311++G(d,p) calculations. journalcsij.comcapes.gov.br While specific detailed relative energy tables for all this compound tautomers from DFT studies were not explicitly found in the provided snippets, the methodology applied to similar thiouracils underscores the applicability and importance of DFT in elucidating the tautomeric preferences of this compound. journalcsij.comcapes.gov.br

Conformational Analysis and Potential Energy Surfaces

Conformational analysis explores the different spatial arrangements of a molecule that can be interconverted by rotation around single bonds. Potential Energy Surfaces (PES) map the energy of a molecular system as a function of its geometric parameters, illustrating the energy barriers between different conformers and tautomeric forms. q-chem.comwikipedia.org While direct information on the detailed conformational analysis and PES of this compound was not extensively available in the provided search results, studies on related systems like 3,4-dihydro-2H-pyran demonstrate how 2D PES can be constructed using DFT (e.g., B3LYP/aug-cc-pVTZ) to understand conformational interconversion pathways and energy barriers. rsc.org Such analyses are crucial for understanding the dynamic behavior of molecules and the accessibility of different structural forms.

Electronic Structure and Molecular Orbital Theory

Molecular Orbital (MO) theory describes the behavior of electrons in molecules in terms of molecular orbitals that span the entire molecule. wikipedia.org Analyzing the electronic structure provides insights into bonding, reactivity, and spectroscopic properties. wikipedia.org

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a significant role in chemical reactions and electronic transitions. The energy gap between the HOMO and LUMO (HOMO-LUMO gap) is an important indicator of a molecule's kinetic stability and chemical reactivity. irjweb.comresearchgate.net A larger HOMO-LUMO gap generally indicates higher stability and lower reactivity. irjweb.com DFT calculations are commonly used to determine the energies of HOMO and LUMO and their spatial distributions. irjweb.comdergipark.org.tr The HOMO-LUMO energy gap can also be related to the absorption maxima in UV-Vis spectroscopy. ijcps.org While specific HOMO and LUMO energy values or gaps for this compound were not directly found in the snippets, the methodology is well-established for related pyrimidine (B1678525) derivatives. irjweb.comresearchgate.netdergipark.org.trijcps.org For example, studies on other compounds have reported HOMO-LUMO gaps calculated at the B3LYP level with various basis sets. researchgate.netdergipark.org.trijcps.org

Electron Affinities and Vertical Detachment Energies of Anionic Species

Electron affinity (EA) is the energy change when an electron is added to a neutral atom or molecule to form a negative ion. The vertical detachment energy (VDE) is the minimum energy required to remove an electron from a negative ion without changing the nuclear geometry. Theoretical calculations of EA and VDE are important for understanding the stability of anionic species. Photoelectron spectroscopy experiments, supported by theoretical calculations, have been used to study the negative ions of thiouracils, including 2,4-dithiouracil. aip.org The photoelectron spectra of 4-thiouracil (B160184) and 2,4-dithiouracil anions are indicative of valence anions. aip.org The VDE for the 2,4-dithiouracil anion was reported as 1.4 eV. aip.org Complementary calculations were in agreement with experimental results, suggesting that the observed anions are valence anions of the canonical forms. aip.org The electron affinities of 4-thiouracil and 2,4-dithiouracil were calculated to be 0.61 eV and 0.87 eV, respectively, which are substantially larger than that of canonical uracil (B121893). aip.org

| Compound | Vertical Detachment Energy (eV) | Electron Affinity (eV) |

|---|---|---|

| 4-Thiouracil | 1.05 aip.org | 0.61 aip.org |

| 2,4-Dithiouracil | 1.4 aip.org | 0.87 aip.org |

Natural Population Analysis for Charge Distribution

Natural Population Analysis (NPA) is a method used to calculate atomic charges in molecules based on the concept of natural atomic orbitals. uni-rostock.deuni-muenchen.de NPA provides insights into the distribution of electron density within a molecule, which is important for understanding its polarity and reactivity. irjweb.comrsc.orgnih.gov DFT calculations are often used in conjunction with NPA to determine charge distributions. rsc.orgekb.eg The calculated atomic charges can highlight the most negative and positive centers in a molecule, indicating potential sites for nucleophilic or electrophilic attack. rsc.org While specific NPA charge distribution data for this compound were not detailed in the provided snippets, the method is widely applied in computational studies of organic molecules, including pyrimidine derivatives, to analyze charge distribution and its correlation with reactivity. irjweb.comrsc.orgnih.govekb.eg

Molecular Interactions and Solvation Phenomena

Computational methods have been extensively used to explore the intricate molecular interactions involving this compound and other thiouracils, as well as their behavior in different solvation environments. These studies are crucial for understanding the properties and reactivity of these molecules in various contexts, including biological systems and crystal structures.

Computational Modeling of Hydrogen Bonding Networks

Hydrogen bonding plays a significant role in the structure and interactions of uracil derivatives, including this compound. Computational analyses, often employing Density Functional Theory (DFT) and Quantum Theory of Atoms in Molecules (QTAIM), have been used to investigate hydrogen-bonded networks in these systems. Studies on 2-thiouracil dimers, for instance, have identified different configurations and evaluated the strengths of O-H···N, N-H···O, N-H···S, C-H···O, and C-H···S interactions. uni.lu These studies highlight the importance of molecular configurations in forming stable hydrogen-bonded dimers. uni.lu While specific detailed computational modeling of hydrogen bonding networks solely for this compound is less prevalent in the provided snippets compared to 2-thiouracil, the principles and methods applied to thiouracils are generally transferable to understanding the hydrogen bonding in this compound, which features two sulfur atoms capable of participating in such interactions. The crystal packing of 2,4-dithiouracil, for example, exhibits a complex 3D network involving N-H···S and C-H···S contacts, as revealed by crystal structure analysis and theoretical computations. labsolu.ca

Hydration Effects on Molecular Conformation and Electronic Properties

The influence of solvation, particularly hydration, on the molecular structure and electronic properties of thiouracils, including 2,4-dithiouracil, has been investigated using DFT methods. Studies analyzing the effect of the first and second hydration shells on 2-thiouracil, 4-thiouracil, and 2,4-dithiouracil have shown slight differences in water distribution around these molecules compared to uracil. bmrb.iosigmaaldrich.com These investigations have established trends in bond lengths and atomic charges upon hydration. bmrb.io The studies suggest that the uracil ring is more easily deformed and adapted to different environments compared to its thio-substituted counterparts. bmrb.io Furthermore, the thio-substitution significantly increases the dipole moment of certain hydrated forms, which facilitates interaction with water molecules. bmrb.iowikipedia.orgchemicalbook.com Computational approaches, such as the coupled-cluster level of theory combined with basis set extrapolation, have been employed to accurately determine the equilibrium structure and interaction energy of thiouracil-water complexes, providing reference data for biomolecule solvation patterns. wikipedia.orgchemicalbook.com

Photophysical and Photochemical Reaction Dynamics

The photophysical and photochemical properties of this compound and other thiouracils have been a subject of significant computational and experimental interest, particularly concerning their excited-state dynamics and deactivation pathways.

Time-Resolved Photoelectron Spectroscopy (TRPES) Simulations and Analysis

Time-resolved photoelectron spectroscopy (TRPES) is a powerful technique for probing the ultrafast excited-state dynamics of molecules. TRPES experiments and simulations have been conducted on thiouracils, including 2-thiouracil and 2,4-dithiouracil, to understand their relaxation processes after UV photoexcitation. uni.lunih.gov Simulations of photoelectron spectra, often using multireference configuration interaction calculations, have shown good agreement with experimental data for 2-thiouracil, allowing for the monitoring of excited-state populations. nih.gov These studies reveal distinct bands in the photoelectron spectra corresponding to the ionization of sulfur and oxygen lone pairs and the pyrimidine π system. Excited-state photoelectron spectra show bands at lower energies compared to the ground state, facilitating the study of excited-state dynamics. However, overlapping bands of singlet and triplet states can pose challenges in clearly observing intersystem crossing via single-photon ionization TRPES alone.

Ultrafast Excited State Dynamics and Decay Pathways (e.g., Intersystem Crossing, Internal Conversion)

Computational and experimental studies have revealed that thionation significantly alters the excited-state dynamics of uracil derivatives, promoting ultrafast and efficient intersystem crossing (ISC) to the triplet manifold, in contrast to the predominant internal conversion (IC) observed in canonical uracil. uni.lu For 2,4-dithiouracil, excitation leads to ISC to the triplet manifold on an ultrafast timescale, reported as 220 ± 40 fs, resulting in a high triplet state quantum yield of nearly unity (ΦT = 0.90 ± 0.15).

Dissociative Photoionization Mechanisms of this compound Cations.

Investigations into the dissociative photoionization mechanisms of this compound cations provide insights into how these molecules fragment upon absorbing high-energy photons. Studies involving vacuum ultraviolet (VUV) induced dissociative photoionization of 2-thiouracil, an isomer of this compound, have been conducted using synchrotron radiation and molecular dynamics simulations. chemrxiv.org These studies help to understand the ionization channels involved in the appearance of fragments.

For 2-thiouracil, experiments have shown that fragment ions appear when single photons with energy greater than 11 eV are used. mdpi.com The parent ion of 2-thiouracil is likely created through a two-photon process when using 266 nm light, which supplies approximately 9.32 eV to the system. This energy aligns with the observed appearance window for the parent ion (around 8.5–11 eV) in VUV data and suggests ionization of the n and π orbitals located at the sulfur atom. mdpi.com Fragment ions, however, are likely created through a three-photon process or higher (hv ≥ 13.98 eV). mdpi.com

Molecular dynamics simulations studying the fragmentation dynamics of the cations of 2-thiouracil and 4-thiouracil (another isomer) have found that the major fragments differ between the two compounds. chemrxiv.org For 2-thiouracil, the major fragment corresponds to 69 amu (C₃NH₃O⁺), while for 4-thiouracil, it is 85 amu (C₃NH₃S⁺). chemrxiv.org These simulations offer direct mechanistic insights into the fragmentation processes of thionated uracils. chemrxiv.org

Theoretical Frameworks for Metal-Dithiouracil Complexation.

Theoretical frameworks, often employing computational methods like Density Functional Theory (DFT), are crucial for understanding the complexation behavior of this compound with metal ions. These studies explore the preferred coordination sites, bonding characteristics, and charge transfer phenomena that occur upon complex formation. The ability of thiouracil derivatives to complex with various metal ions through nitrogen, carbon, oxygen, and sulfur atoms contributes to their versatility. mdpi.com

Computational Prediction of Preferred Coordination Sites and Modes.

Computational studies are frequently used to predict the preferred coordination sites and modes of this compound when interacting with metal ions. For thiouracil derivatives, including 2-thiouracil and 2,4-dithiouracil, potential coordination sites include the nitrogen atom, the sulfur atom, and the oxygen atom (in the case of uracil and thiouracils). mdpi.comresearchgate.net

DFT calculations have been employed to study the gas-phase reactivity of uracil, 2-thiouracil, 4-thiouracil, and 2,4-dithiouracil towards metal cations like Cu⁺. mdpi.com Studies on the interactions between lead(II) ions and thiouracil nucleobases, including 2,4-dithiouracil, combining mass spectrometry and theoretical calculations, have shown that sulfur is the preferred complexation site, indicating a greater affinity of lead for sulfur. nih.gov The most stable structures in these cases are often preferentially bidentate. nih.gov For Cd(II) and Hg(II) complexes with 2,4-dithiouracil, the ligand forms a bidentate chelation involving the nitrogen atom in the third position and the sulfur atom in the second position. mdpi.com

The coordination mode can also be pH-dependent. In studies of gallium(III) complexes with thiouracil derivatives, including 2-thiouracil, coordination at lower pH values primarily involves a nitrogen atom (N3), while at higher pH levels (above 9), coordination occurs through both oxygen and sulfur atoms. mdpi.com

Computational techniques, such as DFT/B3LYP, have been used to describe the structural, bonding, and electronic properties of metal complexes with this compound. researchgate.net For instance, in copper(I) complexes with 2,4-dithiouracil and 1,2-bis(diphenylphosphanyl)benzene, the dithione ligand was found to coordinate to the metal center in a unidentate fashion through its exocyclic sulfur donor atom in a tetrahedral coordination environment around the Cu(I) center. researchgate.net

Investigation of Metal-Ligand Bonding Character and Charge Transfer.

Computational methods are also vital for investigating the nature of the metal-ligand bonding and the extent of charge transfer in this compound complexes. Molecular orbital theory can be applied to understand both the covalent and ionic character in metal-ligand bonds. dalalinstitute.com The combination of atomic orbitals of the metal center and ligands forms molecular orbitals. dalalinstitute.com

Natural population analysis in theoretical studies of lead(II) interactions with thiouracil derivatives has indicated a charge transfer from the base to the metal. nih.gov This charge transfer exhibits a more pronounced covalent character when the metal is bonded to sulfur compared to oxygen. nih.gov

The stability of metal complexes can be influenced by factors such as electrostatic effects and direct charge transfer between bound ligands with proper orientation. biomedres.us Electron-withdrawing substituents tend to lower stability, while electron-donating groups can increase the stability of ternary complexes. biomedres.us The observed decrease in inter-electronic repulsion parameters after complexation in transition metal complexes provides evidence for a degree of covalent character in the metal-ligand bond. dalalinstitute.com Nuclear magnetic resonance spectra can also provide evidence for covalence, as shifts in ligand signals can occur due to the transfer of unpaired electron density from the metal ion to the ligand. dalalinstitute.com

Biochemical and Molecular Interaction Studies of Dithiouracil

Interaction with Nucleic Acid Systems: DNA and RNA Analogues

The incorporation of sulfur atoms into the uracil (B121893) structure, as seen in dithiouracil (B10097) and its analogues like 2-thiouracil (B1096) and 4-thiouracil (B160184), significantly impacts their interactions with nucleic acids. These modifications can influence molecular packing, base pairing, and contribute to altered photochemical properties and potential for spontaneous mutations.

Molecular Packing and Influence on DNA:RNA Microhelix Structures

Quantum chemical calculations have been employed to investigate the molecular packing of this compound and its analogues, as well as their potential impact on DNA:RNA microhelices. Studies involving 2-thiouracil, 4-thiouracil, and 2,4-dithiouracil have explored their influence on the structural parameters of these microhelices. mdpi.compreprints.orgresearchgate.net The weaker Watson-Crick base pair formed with thio-substituted uracil, compared to unsubstituted uracil, can slightly deform the helical and backbone parameters, particularly with 2,4-dithiouridine. nih.gov

Base Pairing Specificity and Thermodynamic Contributions in Duplexes

The substitution of oxygen with sulfur in uracil can alter its base pairing characteristics and the thermodynamic stability of nucleic acid duplexes. While uridine (B1682114) typically pairs stably with adenosine (B11128) and can also form wobble pairs with guanosine (B1672433), thionated uracil derivatives exhibit modified specificities. Studies on oligonucleotides containing 2-thiouridine (B16713) (s²U) or 4-thiouridine (B1664626) (s⁴U) have shown that s²U can enhance the stability of base pairing with adenosine more significantly than with guanosine. acs.org Conversely, s⁴U may increase the stability of base pairing with guanosine more than with adenosine. acs.org This altered specificity can be valuable in the design of antisense compounds targeting cellular RNA. acs.org The enhanced thermodynamic stability of s²U-containing RNA duplexes and the preference for s²U-adenosine base pairing are considered advantageous characteristics for molecular probes. nih.gov Upon desulfuration of 2-thiouracil to 4-pyrimidinone, the preferred base pairing with adenosine is lost, and a preference for base pairing with guanosine is observed instead. nih.gov

Impact on Geometrical Parameters and Watson-Crick Interactions of Base Pairs

Thio-nucleosides like 2-thiouridine can affect the geometrical parameters of the RNA strand, atomic charges, and Watson-Crick interactions of base pairs. nih.gov 2-thiouridine has been found to stabilize uracil:adenine base pairs while destabilizing uracil:guanine (B1146940) wobble pairs. nih.gov Docking calculations involving 2,4-dithiouracil with various proteins have also been performed. nih.gov The optimized C=S bond length in 2-thiouracil, 4-thiouracil, and 2,4-dithiouracil is approximately 1.66 Å, which is slightly larger than a typical C=S double bond (1.61 Å) and shorter than a single bond (1.79 Å). nih.gov Within RNA chains, the 4-pyrimidinone-adenine base pair, derived from desulfurated 2-thiouracil, adopts a Watson-Crick structure with a single hydrogen bond between the O(4) acceptor and the exocyclic HN(6) donor, in contrast to the wobble-like complex observed in unrestricted free base pair systems. nih.gov This structural change can impact the thermal stability of RNA duplexes. nih.gov

Mechanisms of Spontaneous Mutation and Photocrosslinking Induction

The replacement of oxygen by sulfur atoms in uracil can significantly increase the probability of spontaneous mutations, potentially by a factor of 10³. mdpi.compreprints.orgresearchgate.netpreprints.org The photodynamic properties of DNA and RNA bases, including sulfur-substituted nucleobases (thiobases), have been examined to understand the coupled nuclear and electronic pathways responsible for their photochemistry. mdpi.comresearchgate.net Time-Resolved Photoelectron Spectroscopy (TRPES) has been applied to study the effect of double thionation on the photodynamics of 2,4-dithiouracil. researchgate.net The elucidation of photophysical mechanisms in thiobases is considered important for the development of chemotherapeutic drugs. researchgate.net

Enzyme Inhibition and Mechanistic Characterization

This compound and related thiouracil derivatives have been shown to act as inhibitors of specific enzymes, often through mechanism-based inactivation.

Kinetic Analysis of Enzyme Inhibition

Studies on thiouracil derivatives have provided insights into their mechanisms of enzyme inhibition. For instance, 2-thiouracil has been suggested to exert its effects through a direct competitive enzyme inhibition mechanism in certain biological processes, such as the phytochrome-mediated synthesis of anthocyanin in mustard seedlings. nih.gov The inhibition kinetics observed in these studies indicated a faster inhibition by 2-thiouracil compared to other inhibitors like puromycin, suggesting a direct interaction with the enzyme rather than solely through incorporation into RNA. nih.gov

The inhibitory activity of thiouracil derivatives has also been investigated against enzymes like deiodinases. Research has shown varying inhibitory effects of different thiouracil derivatives on deiodinase enzymes, with some studies providing data on inhibitory concentrations (IC50 values). researchgate.net Understanding the kinetic parameters, such as Vmax and Km, and how they are affected by the presence of an inhibitor is crucial for determining the type of inhibition (competitive, non-competitive, or uncompetitive). Competitive inhibitors typically compete with the substrate for the active site, increasing the apparent Km but not affecting Vmax. Non-competitive inhibitors bind to a different site and reduce the effective concentration of functional enzyme, decreasing Vmax but not affecting Km. Uncompetitive inhibitors bind only to the enzyme-substrate complex, decreasing both Vmax and Km. khanacademy.org

While specific detailed kinetic parameters (Km, Vmax, Ki) for the inhibition of various enzymes solely by 2,4-dithiouracil itself were not extensively detailed across the search results, studies on related thiouracil derivatives highlight the importance of kinetic analysis in elucidating their inhibitory mechanisms. researchgate.netbioscientifica.com

Molecular Docking and Dynamics Simulations of Enzyme-Ligand Interactions

Molecular docking and dynamics simulations have been employed to investigate the interactions between 2,4-dithiouracil and various targeted proteins at an atomic level. mdpi.comnih.govdntb.gov.uaresearchgate.net These computational approaches help to characterize the behavior of small molecules within protein binding sites and provide insights into fundamental biochemical processes. mdpi.com

Molecular docking calculations have been performed for 2,4-dithiouracil with several proteins, including thyroid-stimulating hormone receptor (TSHR), thyroid peroxidase (TPO), and sodium iodide symporter (NIS). mdpi.com The docking methodology often involves using algorithms like the Lamarckian genetic algorithm to predict the preferred binding orientation and evaluate the binding free energy between the ligand (this compound) and the rigid targeted protein. mdpi.com

Studies have evaluated docking results by sorting out the binding free energy predicted by different docking conformations. mdpi.com The lowest energy docked poses indicate the most favorable binding orientations. mdpi.com These simulations can reveal the formation of hydrogen bonds and other interactions between this compound and amino acid residues in the protein's binding site. mdpi.com

Molecular docking analysis of 2,4-dithiouracil with targeted proteins like NIS, TSHR, and TPO has shown that the ligand molecules can dock well with these proteins. mdpi.com For example, studies have reported binding parameters for the interaction of 2,4-dithiouracil with NIS, suggesting a lower binding energy and inhibition constant for this targeted protein compared to some other interactions studied in the same context. mdpi.com

Beyond thyroid-related proteins, molecular docking simulations have also explored the interactions of thiouracil conjugates with other enzyme isoforms, such as carbonic anhydrase. cu.edu.eg These studies contribute to understanding the potential range of protein targets for this compound and its derivatives.

Interactions with Key Biological Proteins and Receptors

This compound and related thiouracil compounds are known to interact with several key biological proteins and receptors, particularly those involved in thyroid hormone synthesis and regulation.

Analysis of Binding to Thyroid Peroxidase and Thyroid Hormone Receptors (TSHR)

A significant area of research has focused on the interaction of thiouracil derivatives with thyroid peroxidase (TPO). Thiouracil is known to inhibit thyroid peroxidase, an enzyme crucial for decreasing thyroid hormone production. iarc.fr TPO catalyzes the iodination of tyrosine residues in thyroglobulin, a key step in the biosynthesis of thyroid hormones T3 and T4. ui.ac.iddrugbank.com Propylthiouracil, a derivative of thiouracil, inhibits thyroid hormone synthesis by interfering with the iodination process catalyzed by TPO. drugbank.commdpi.com

Molecular docking studies have specifically analyzed the binding of 2,4-dithiouracil to TPO (PDB ID: 1VGE). mdpi.com These studies aim to understand the molecular basis of the interaction and the potential inhibitory effects. The binding site of thiouracil derivatives on peroxidases has been investigated, with studies on lactoperoxidase (LPO), a related mammalian peroxidase, providing insights into the binding mode. mdpi.com

Interactions with the thyroid-stimulating hormone receptor (TSHR) have also been explored. TSHR is a crucial protein in the regulation of thyroid function, mediating the effects of TSH. mdpi.comfrontiersin.org Molecular docking calculations have been performed for 2,4-dithiouracil with TSHR (PDB ID: 2XWT) to understand their potential interactions. mdpi.com Autoantibodies that bind to TSHR play a key role in thyroid diseases like Graves' disease, and studies on the interaction of these antibodies with TSHR, including the analysis of crystal structures of TSHR in complex with antibodies, provide a broader context for understanding ligand-receptor interactions involving TSHR. nih.gov

Characterization of Binding Sites on Other Protein Targets

Besides TPO and TSHR, this compound and its derivatives have been shown or predicted to interact with other protein targets. Molecular docking studies have included the sodium iodide symporter (NIS) (PDB ID: 1PW4) as a target protein for 2,4-dithiouracil. mdpi.com NIS is a transmembrane glycoprotein (B1211001) involved in iodide uptake by the thyroid gland. mdpi.com The docking results can provide insights into the potential of this compound to interfere with iodide transport. mdpi.com

Thiouracil derivatives have also been identified as inhibitors of other enzymes. For example, a thiouracil derivative, PF-06282999, has been studied as an irreversible inactivator of myeloperoxidase. nih.govresearchgate.net Thiouracil itself has been reported as a highly selective inhibitor of neuronal nitric oxide synthase. Molecular docking simulations involving thiouracil conjugates with carbonic anhydrase isoforms suggest interactions with this class of enzymes as well. cu.edu.eg These findings indicate that this compound and its related compounds can interact with a diverse range of protein targets through specific binding sites.

This compound as a Biochemical Probe for Molecular Processes

This compound and its analogues, particularly thiouracils, are valuable as biochemical probes due to their structural similarity to natural nucleobases and their unique properties, such as photoactivity and fluorescence. researchgate.netmoleculardepot.commdpi.com These properties allow them to be used to study various molecular processes in biological systems. moleculardepot.commdpi.com

Thiouracil has been recognized as an important nucleobase analogue with applications in molecular biology and pharmacology. mdpi.com Its suitability as a biochemical probe is assessed based on its interactions and behavior within biological environments. mdpi.com For instance, thiouracil's selective accumulation in de novo-synthesized melanin (B1238610) has made it a useful tool for identifying modulators of human hair pigmentation.

Application as Fluorescent Probes in Nucleic Acid Research